N-(3-fluorophenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
Description
N-(3-Fluorophenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a structurally complex compound featuring three key moieties:
- 3-Fluorophenyl group: A meta-fluorinated aromatic ring, often associated with enhanced metabolic stability and receptor-binding specificity in pharmaceuticals .
- Quinoline-piperazine core: A quinoline scaffold substituted at the 2-position with a 4-phenylpiperazine group, a motif common in central nervous system (CNS) ligands due to its affinity for serotonin and dopamine receptors .
- Acetamide linker: Connects the fluorophenyl group to the quinoline-piperazine system, a structural feature observed in bioactive molecules with diverse applications, including enzyme inhibition and ion sensing .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c28-21-7-5-8-22(18-21)29-26(33)19-34-24-11-4-6-20-12-13-25(30-27(20)24)32-16-14-31(15-17-32)23-9-2-1-3-10-23/h1-13,18H,14-17,19H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUUELCDUAKVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC(=CC=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realms of oncology and neurology. Its structure features a quinoline moiety, which is often associated with various pharmacological effects, including anticancer and anticonvulsant properties.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of quinoline derivatives, including this compound, against various cancer cell lines. The compound demonstrated significant cytotoxicity in vitro, particularly against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Concentration (µM) | Viability (%) | GI50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 10 | <47 | 15 |
| PC-3 | 15 | 56 | 28 |
| MRC-5 | 15 | >82 | - |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. The data suggest that while the compound is effective against cancer cells, it exhibits low toxicity towards normal human fetal lung fibroblast cells (MRC-5), indicating a degree of selectivity that is desirable in anticancer agents .
Neurological Activity
In addition to its anticancer properties, this compound has been investigated for its potential anticonvulsant effects. Compounds containing piperazine and quinoline structures have shown promise in modulating GABAergic activity, which is crucial for seizure control.
Table 2: Anticonvulsant Activity of Related Compounds
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
|---|---|---|---|
| Compound A | 35.2 | 136.7 | 3.9 |
| Compound B | 90.1 | 354.9 | 3.9 |
The protective index (PI), calculated as TD50/ED50, indicates the safety margin of these compounds. A higher PI suggests a safer profile for potential therapeutic use .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound's structure allows it to interact with cellular pathways involved in growth regulation.
- Modulation of Neurotransmitter Systems : Its piperazine component may enhance GABAergic transmission, contributing to its anticonvulsant effects.
- Targeting Heat Shock Proteins : Quinoline derivatives have been noted for their ability to inhibit heat shock protein 90 (Hsp90), which plays a role in cancer cell survival and proliferation .
Study on Anticancer Efficacy
A study published in a peer-reviewed journal assessed the efficacy of various quinoline derivatives against breast cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations as low as 10 µM, highlighting its potential as an effective anticancer agent .
Study on Anticonvulsant Properties
Research examining the anticonvulsant properties of related compounds demonstrated that those with similar structural motifs exhibited significant protective effects in animal models of seizures. The findings suggest that this compound could be further explored for its therapeutic potential in epilepsy treatment .
Scientific Research Applications
Antipsychotic Activity
Compounds containing piperazine derivatives have been extensively studied for their antipsychotic properties. Research indicates that N-(3-fluorophenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide exhibits activity at various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, making it a candidate for treating schizophrenia and other psychotic disorders .
Antidepressant Effects
The compound's ability to modulate serotonin levels suggests potential antidepressant effects. Studies have shown that similar piperazine derivatives can enhance serotonergic transmission, providing a basis for further exploration of this compound in depression treatment .
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of arylpiperazine derivatives against various cancer cell lines, including prostate cancer cells. The compound's structure allows it to interact with cellular pathways involved in apoptosis and cell proliferation .
Study on Antipsychotic Activity
In a study evaluating the antipsychotic potential of similar compounds, researchers found that modifications in the piperazine ring significantly influenced receptor affinity and efficacy . This suggests that this compound could be optimized for enhanced therapeutic effects.
Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic properties of arylpiperazine derivatives demonstrated significant activity against prostate cancer cells, with IC50 values indicating potent effects at low concentrations . This finding supports the potential use of this compound in cancer therapy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are contextualized below using analogs from the literature:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Fluorophenyl Positional Isomerism :
- The 3-fluorophenyl group in the target compound contrasts with 4-fluorophenyl in ’s intermediate. Meta-substitution may improve metabolic stability compared to para-substituted analogs, as seen in fluorinated pharmaceuticals .
Quinoline-Piperazine Synergy: The 4-phenylpiperazine substituent on quinoline is absent in ’s sensor HL but is critical for CNS activity in related compounds (e.g., aripiprazole derivatives).
Acetamide Linker Versatility: The acetamide group in the target compound mirrors that in ’s HL sensor, which utilizes it for Cd²⁺/Zn²⁺ discrimination. However, replacing quinoline-thiazole (HL) with phenylpiperazine may shift functionality from ion sensing to receptor binding .
Synthetic Pathways :
- highlights methods for synthesizing fluorophenyl-acetamide intermediates via chloroacetamide coupling, a strategy applicable to the target compound’s synthesis .
Biological Activity: While ZINC08993868 () inhibits acetylcholinesterase, the target compound’s phenylpiperazine-quinoline core may prioritize monoaminergic receptor affinity over enzyme inhibition .
Research Implications and Gaps
- Structural Uniqueness: The combination of 3-fluorophenyl, quinoline-piperazine, and acetamide is novel, warranting studies on receptor binding, pharmacokinetics, and fluorescence properties.
- Functional Hypotheses: Based on analogs, the compound may exhibit dual utility in CNS drug discovery (via piperazine) and metal sensing (via quinoline-acetamide).
- Synthetic Challenges: and provide foundational methods, but introducing the phenylpiperazine moiety to quinoline-8-yloxy requires optimization .
Q & A
Q. What are the typical synthetic routes for N-(3-fluorophenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide, and what critical reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and functional group modifications. Key steps include:
- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
- Piperazine incorporation : Reaction of intermediates with 4-phenylpiperazine using coupling agents like EDCI/HOBt.
- Acetamide linkage : Condensation of the quinoline-piperazine intermediate with 3-fluorophenyl acetic acid derivatives. Critical factors include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for coupling steps), and purification via normal-phase chromatography .
Q. How does the fluorine substituent on the phenyl group influence the compound’s physicochemical properties and target interactions?
The 3-fluorophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability. Fluorine’s electronegativity also modulates electronic effects, potentially strengthening hydrogen bonding with target proteins (e.g., kinases). Computational models suggest fluorine’s role in reducing metabolic oxidation at the phenyl ring, thereby increasing stability .
Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry (e.g., quinolin-8-yl vs. quinolin-6-yl substitution) and detects impurities.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected ~489.5 g/mol) and isotopic patterns.
- HPLC-PDA : Assesses purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data between in vitro cytotoxicity and in vivo efficacy for this compound?
Contradictions may arise from:
- Pharmacokinetic variability : Poor oral bioavailability due to low solubility. Address via formulation (nanoparticles or PEGylation) or structural modification (e.g., adding solubilizing groups).
- Metabolic instability : Use LC-MS/MS to identify metabolites and modify vulnerable sites (e.g., fluorophenyl oxidation).
- Off-target effects : Employ CRISPR screening or proteomics to identify unintended targets .
Q. How can computational chemistry tools predict the binding modes of this compound with biological targets like kinases?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or PI3K). Focus on hydrogen bonds between the acetamide carbonyl and kinase hinge regions.
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess piperazine flexibility and fluorine’s role in hydrophobic packing.
- QSAR models : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on IC50 values .
Q. What are the challenges in designing analogs to improve metabolic stability without compromising activity?
- Metabolic hotspots : Fluorine at the 3-position reduces CYP450-mediated oxidation, but the quinoline core may still undergo hydroxylation. Introduce electron-withdrawing groups (e.g., trifluoromethyl) or replace labile ether linkages with stable carbamates.
- Activity retention : Maintain critical pharmacophores like the piperazine ring (for target affinity) and acetamide linker (for conformational flexibility). Validate analogs via SPR binding assays and microsomal stability tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
